molecular formula C18H21N5 B14394764 N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-86-3

N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14394764
CAS No.: 87594-86-3
M. Wt: 307.4 g/mol
InChI Key: UWRPVQFQIVTQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it part of the pyrazolopyrazine family. Compounds with this scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alkyl derivatives .

Scientific Research Applications

N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation. By inhibiting kinase activity, it can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine stands out due to its unique combination of a pyrazole ring fused with a pyrazine ring, along with the presence of a 4-methylcyclohexyl and phenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

87594-86-3

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

N-(4-methylcyclohexyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C18H21N5/c1-13-7-9-14(10-8-13)21-17-12-19-18-16(22-17)11-20-23(18)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3,(H,21,22)

InChI Key

UWRPVQFQIVTQGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.